4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate
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Overview
Description
4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate is a chemical compound with the molecular formula C15H11N3O2S and a molecular weight of 297.33 g/mol.
Preparation Methods
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects against certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . In cancer cells, it induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate can be compared with other similar compounds, such as:
4-(1,2,3-Thiadiazol-4-yl)phenol: This compound has a similar thiadiazole ring but differs in its functional groups, leading to different chemical properties and applications.
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound has an amino group instead of a carbamate group, which affects its reactivity and biological activity.
4-(4-Bromophenyl)-1,2,3-thiadiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-15(16-12-4-2-1-3-5-12)20-13-8-6-11(7-9-13)14-10-21-18-17-14/h1-10H,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYVGGRFSBVKFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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